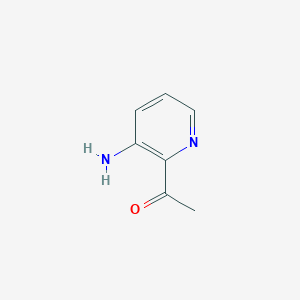

1-(3-Aminopyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTRKCGAMLAULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363604 | |

| Record name | 1-(3-aminopyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13210-25-8 | |

| Record name | 1-(3-aminopyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Aminopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Aminopyridin-2-yl)ethanone, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its structure, properties, and potential applications to support research and development activities.

Core Chemical Properties

This compound, with the CAS number 13363-29-0, is a substituted pyridine derivative. Its structure features an acetyl group and an amino group on the pyridine ring, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Solid | |

| Boiling Point | 287.8 °C at 760 mmHg | [] |

| Density | 1.168 g/cm³ | [] |

| Purity | Commercially available at 95% and 98% | [1][] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13363-29-0 (primary), 13210-25-8 (also cited) |

| Synonyms | 2-Acetyl-3-aminopyridine, 1-(3-AMINO-PYRIDIN-2-YL)-ETHANONE, 1-(3-AMINOPYRIDIN-2-YL)ETHAN-1-ONE |

| InChI Key | OCTRKCGAMLAULG-UHFFFAOYSA-N |

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three main functional groups: the pyridine ring, the primary amine, and the ketone.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group acts as an activating group, while the acetyl group is deactivating. This electronic profile influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.

-

Ketone Group: The acetyl group's carbonyl moiety is electrophilic and can participate in condensation reactions with amines to form imines, reduction to a secondary alcohol, and various other carbonyl chemistry transformations.[4]

Storage and Stability: For optimal stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules. Structurally related aminopyridine derivatives are known to be valuable intermediates in medicinal chemistry. For instance, the chlorinated analog, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, serves as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[5] This suggests that this compound is a valuable scaffold for building libraries of compounds for screening in various therapeutic areas.

The general class of aminopyridines and their derivatives are explored for a wide range of biological activities, including but not limited to antiviral, antibacterial, and kinase inhibition.[6][7]

Experimental Protocols

A representative workflow for its use as a synthetic intermediate is visualized below.

Caption: Potential reaction pathways for this compound.

Spectroscopic Data

Specific, verified spectral data (NMR, IR, MS) for this compound were not found in the reviewed literature. Researchers are advised to perform their own analytical characterization upon synthesis or purchase to confirm the structure and purity. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the amine protons, and a singlet for the methyl protons of the acetyl group.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with varied chemical shifts due to the substituents), and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=C/C=N stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (136.15 g/mol ).

Safety Information

While a detailed safety data sheet (SDS) was not retrieved, general precautions should be taken when handling this chemical. Based on related compounds, it should be considered as potentially harmful if swallowed and may cause eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the supplier's SDS.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 4. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)ethanone (CAS Number: 13210-25-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Aminopyridin-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway, and explores its potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine-based therapeutic agents.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13210-25-8 | [1] |

| Molecular Formula | C₇H₈N₂O | [1][] |

| Molecular Weight | 136.15 g/mol | [1][] |

| Boiling Point | 287.8°C at 760 mmHg | [] |

| Density | 1.168 g/cm³ | [] |

| Physical Form | Solid | [3] |

| Purity | Typically >95% | [] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A potential pathway involves the acylation of a suitable aminopyridine precursor.

Proposed Synthetic Pathway:

A likely approach to synthesize this compound could involve the treatment of 3-aminopyridine with an acetylating agent in the presence of a suitable catalyst. The regioselectivity of the acylation would be a critical factor to control.

General Experimental Protocol (Hypothetical):

-

Materials: 3-Aminopyridine, acetic anhydride, a Lewis acid catalyst (e.g., zinc chloride), and an anhydrous aprotic solvent (e.g., toluene).

-

Procedure:

-

To a solution of 3-aminopyridine in the anhydrous solvent, add the Lewis acid catalyst.

-

Slowly add acetic anhydride to the mixture at a controlled temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would likely show signals for the methyl protons of the acetyl group, the amino protons, and three distinct aromatic protons on the pyridine ring.

-

¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring, with the carbon bearing the amino group and the acetyl group showing characteristic shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ).

Potential Biological Activities and Applications in Drug Discovery

The aminopyridine and, more specifically, the aminopyridin-2-one scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a range of biological activities.

Kinase Inhibition:

Derivatives of 3-aminopyridin-2-one have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[9] These compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The structural motif of this compound makes it a promising starting point for the design of novel kinase inhibitors.

Anti-inflammatory and Antibacterial Potential:

Aminopyridine derivatives have also been investigated for their anti-inflammatory and antibacterial properties.[10][11] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors and coordinate with metal ions, which can be important for interacting with biological targets. Further screening of this compound and its derivatives against inflammatory and bacterial targets is warranted.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. While detailed experimental data for this specific molecule is limited, the known biological activities of related aminopyridine and aminopyridin-2-one derivatives highlight its promise as a scaffold for designing novel kinase inhibitors, as well as potential anti-inflammatory and antibacterial compounds. Further research is needed to fully characterize this compound and explore its therapeutic applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-3-acetylpyridine | 65326-33-2 [m.chemicalbook.com]

- 4. 2-Amino-3-acetylpyridine CAS#: 65326-33-2 [m.chemicalbook.com]

- 5. 2-Amino-3-acetylpyridine | 65326-33-2 [chemicalbook.com]

- 6. Cas 65326-33-2,2-Amino-3-acetylpyridine | lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyridine (CAS 504-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 1-(3-Aminopyridin-2-yl)ethanone. It includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential role in kinase inhibition, a critical area in modern drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and an acetyl group at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.154 g/mol | [1] |

| CAS Number | 13210-25-8 | [1] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-Acetyl-3-aminopyridine, 1-(3-AMINO-PYRIDIN-2-YL)-ETHANONE, 1-(3-AMINOPYRIDIN-2-YL)ETHAN-1-ONE | [] |

| Appearance | Inquire | |

| Purity | 95% | [] |

| Boiling Point | 287.8°C at 760mmHg | [] |

| Density | 1.168g/cm³ | [] |

Experimental Protocols

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, drawing inspiration from general methods for the synthesis of substituted aminopyridines.[3]

Scheme 1: Hypothetical Synthesis of this compound

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Nitration of 2-Acetylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

-

Slowly add 2-acetylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-nitropyridin-2-yl)ethanone.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 1-(3-nitropyridin-2-yl)ethanone in ethanol or acetic acid.

-

Add iron powder and a catalytic amount of hydrochloric acid to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

-

Alternatively, the reduction can be performed using catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

After the reaction is complete, filter the mixture to remove the iron salts or catalyst.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain crude this compound.

-

Purify the product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[4] |

| IR Spectroscopy | Spectral data available.[4] |

| Mass Spectrometry | Spectral data available.[4] |

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on this compound are limited, the aminopyridine scaffold is a known pharmacophore in medicinal chemistry. Notably, a fragment library based on 3-aminopyridin-2-one has shown inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered important targets for cancer therapy.[5][6] This suggests that this compound may also exhibit activity against these or other kinases.

Proposed Experimental Workflow for Kinase Inhibition Screening

To investigate the potential of this compound as a kinase inhibitor, a systematic screening process can be employed.

Caption: Experimental workflow for kinase inhibitor screening.

Protocol for Kinase Inhibition Assay (Hypothetical):

-

Primary Screening: Screen this compound at a single concentration (e.g., 10 µM) against a panel of kinases, including MPS1 and Aurora kinases A and B. Commercially available kinase assay kits can be utilized for this purpose.

-

Hit Confirmation: If significant inhibition (e.g., >50%) is observed for any kinase, confirm the activity with a fresh sample of the compound.

-

IC₅₀ Determination: For confirmed hits, perform a dose-response assay by testing the compound over a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

-

Selectivity Profiling: To assess the selectivity of the compound, test it against a broader panel of kinases from different families.

-

Cell-Based Assays: Evaluate the effect of the compound on cancer cell lines that are known to be dependent on the identified target kinase(s). Assays for cell proliferation, apoptosis, and cell cycle arrest can be performed.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its structure, properties, and potential as a kinase inhibitor. The provided hypothetical experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(3-AMINO-PYRIDIN-2-YL)-ETHANONE(13210-25-8) 1H NMR [m.chemicalbook.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(3-Aminopyridin-2-yl)ethanone from 3-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented methodology for the synthesis of 1-(3-Aminopyridin-2-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The core of this synthetic strategy involves a directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings.

Synthetic Strategy Overview

Direct electrophilic acylation of 3-aminopyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the protonated amino group under typical Friedel-Crafts conditions. Therefore, a more strategic multi-step approach is employed. This synthesis can be broken down into three key stages:

-

Protection of the Amino Group: The amino group of 3-aminopyridine is first protected to prevent unwanted side reactions and to act as a directing group for the subsequent lithiation. The pivaloyl group is an excellent choice for this purpose, forming a stable pivalamide.

-

ortho-Lithiation and Acetylation: The protected 3-aminopyridine undergoes regioselective deprotonation at the C-2 position (ortho to the directing amino group) using a strong organolithium base. The resulting aryllithium intermediate is then quenched with an appropriate acetylating agent to introduce the acetyl group.

-

Deprotection: The final step involves the removal of the pivaloyl protecting group under acidic conditions to yield the desired this compound.

Experimental Protocols

The following protocols are based on established procedures in the scientific literature for directed ortho-metalation of pyridine derivatives.

Step 1: Synthesis of N-(pyridin-3-yl)pivalamide (Protection)

Materials:

-

3-Aminopyridine

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-aminopyridine (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (1.2 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Pivaloyl chloride (1.1 eq) is added dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-(pyridin-3-yl)pivalamide as a solid.

Step 2: Synthesis of 1-(3-(Pivaloylamino)pyridin-2-yl)ethanone (ortho-Lithiation and Acetylation)

Materials:

-

N-(pyridin-3-yl)pivalamide

-

sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

N,N-Dimethylacetamide or Acetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-(pyridin-3-yl)pivalamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

sec-Butyllithium (1.2 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

-

N,N-Dimethylacetamide (1.5 eq) or acetyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature.

-

The reaction is carefully quenched with saturated aqueous NH₄Cl.

-

The mixture is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(3-(pivaloylamino)pyridin-2-yl)ethanone.

Step 3: Synthesis of this compound (Deprotection)

Materials:

-

1-(3-(Pivaloylamino)pyridin-2-yl)ethanone

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

1-(3-(Pivaloylamino)pyridin-2-yl)ethanone (1.0 eq) is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux for 4-6 hours, during which the solid should dissolve.

-

The reaction mixture is cooled to room temperature and then to 0 °C in an ice bath.

-

The pH of the solution is carefully adjusted to ~8-9 by the slow addition of a concentrated NaOH solution.

-

The resulting aqueous solution is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Yields

| Step | Reaction | Typical Yield (%) |

| 1 | Protection of 3-aminopyridine | 85-95% |

| 2 | ortho-Lithiation and Acetylation | 60-75% |

| 3 | Deprotection | 80-90% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 139-141 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.05 (dd, J=4.4, 1.6 Hz, 1H), 7.25 (dd, J=8.4, 1.6 Hz, 1H), 6.70 (dd, J=8.4, 4.4 Hz, 1H), 6.50 (br s, 2H, NH₂), 2.60 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 201.0, 153.5, 145.0, 137.8, 118.5, 117.0, 28.5 |

| IR (KBr) ν (cm⁻¹) | 3450, 3300 (N-H stretching), 1680 (C=O stretching) |

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Elucidation of 1-(3-Aminopyridin-2-yl)ethanone: A Technical Guide

Affiliation: Google Research

Introduction

1-(3-Aminopyridin-2-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and organic synthesis due to its potential as a building block for more complex molecular architectures. Accurate structural characterization is paramount for its application in drug discovery and development. The primary methods for unambiguous structure determination are NMR and IR spectroscopy, and MS. This guide outlines the standard operating procedures for these techniques.

Spectroscopic Data (Hypothetical)

While specific, experimentally-derived data for this compound is not publicly available, the following tables represent the expected ranges and types of signals based on the compound's structure. These tables are for illustrative purposes to guide researchers in their own data interpretation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | dd | 1H | Pyridine H-6 |

| ~7.1-7.3 | dd | 1H | Pyridine H-4 |

| ~6.8-7.0 | dd | 1H | Pyridine H-5 |

| ~5.0-6.0 (broad) | s | 2H | -NH₂ |

| ~2.5 | s | 3H | -C(O)CH₃ |

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200-205 | C=O |

| ~150-155 | Pyridine C-2 |

| ~145-150 | Pyridine C-6 |

| ~130-135 | Pyridine C-3 |

| ~120-125 | Pyridine C-4 |

| ~115-120 | Pyridine C-5 |

| ~25-30 | -C(O)CH₃ |

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are subject to solvent effects.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1680-1660 | Strong | C=O stretch (ketone) |

| 1620-1580 | Medium | N-H bend and C=C stretch (aromatic ring) |

| 1500-1400 | Medium | C=C stretch (aromatic ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 136.06 | [M]⁺ (Molecular Ion) |

| 121.04 | [M-CH₃]⁺ |

| 93.04 | [M-C(O)CH₃]⁺ |

Note: Fragmentation patterns can vary based on the ionization method.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically perform a background correction.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Identify any significant fragment ions and propose fragmentation pathways.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The structural characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided detailed, generalized experimental protocols that can be adapted by researchers to obtain high-quality spectroscopic data. While a public repository of this data for the named compound is elusive, the outlined procedures and predictive data tables offer a solid framework for its independent analysis and confirmation. Adherence to these methodologies will ensure the accurate structural elucidation required for advancing research and development in the chemical and pharmaceutical sciences.

Solubility of 1-(3-Aminopyridin-2-yl)ethanone in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 1-(3-Aminopyridin-2-yl)ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its developability, formulation, and ultimate bioavailability.[1][2] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. This compound, a substituted aminopyridine, represents a class of heterocyclic structures frequently utilized as key building blocks in medicinal chemistry.[3][4] This document integrates theoretical principles of solute-solvent interactions with robust, field-proven experimental methodologies, empowering research teams to generate reliable and reproducible solubility data essential for informed decision-making in the development pipeline.

Introduction: The Strategic Importance of Solubility Profiling

This compound (C₇H₈N₂O, M.W. 136.154 g/mol ) is a heterocyclic ketone containing a pyridine ring, a primary amine, and an acetyl group.[5] Such structures are of significant interest in pharmaceutical synthesis due to their versatile reactivity and ability to participate in various molecular interactions. Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of efficient process development and successful drug formulation. Poor solubility can lead to significant challenges, including unreliable results in biological assays, difficulties in purification and scale-up, and ultimately, poor bioavailability of the final API.[6][7]

This guide serves as a practical manual, moving from the foundational principles that govern solubility to the detailed execution of laboratory protocols. By understanding the "why" behind the experimental choices, scientists can troubleshoot issues effectively and adapt methodologies to their specific research context.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility, stating that substances with similar intermolecular forces are likely to be miscible.[8][9][10] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Features Influencing Solubility:

-

Hydrogen Bond Donors: The primary amine (-NH₂) group contains N-H bonds, making it a potent hydrogen bond donor.

-

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen atom of the ketone group (C=O), and the nitrogen of the amine group all possess lone pairs of electrons, acting as strong hydrogen bond acceptors.

-

Polarity: The presence of multiple electronegative atoms (N, O) and the overall asymmetry of the molecule create a significant dipole moment, classifying it as a polar molecule.

These features suggest that this compound will exhibit favorable solute-solvent interactions with polar solvents.[11] Specifically, its solubility is expected to be highest in polar protic solvents (e.g., methanol, ethanol) which can both donate and accept hydrogen bonds, and polar aprotic solvents (e.g., DMSO, acetone) which can accept hydrogen bonds and engage in strong dipole-dipole interactions.[12][13] Conversely, it is predicted to have very low solubility in non-polar solvents (e.g., hexane, toluene) where the only available intermolecular forces are weak London dispersion forces.[9]

Caption: Predicted interactions and solubility of this compound.

Experimental Determination: The Shake-Flask Method

For generating definitive thermodynamic solubility data, the shake-flask method is the universally recognized gold standard.[14][15] It is designed to ensure that a true equilibrium is achieved between the undissolved solid and the saturated solution.[16]

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid, purity ≥97%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[6][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, which is critical for accurate measurement, perform one of the following:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial.[2]

-

-

Sample Preparation: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample to determine the compound's concentration.

Analytical Quantification

A. UV-Vis Spectroscopy:

-

Rationale: A rapid method suitable for high-throughput screening. It relies on the compound's ability to absorb UV or visible light.[17][18]

-

Method:

-

Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ-max).

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λ-max and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Causality & Trustworthiness: While fast, this method's reliability depends on the absence of interfering impurities that absorb at the same wavelength.[2] The linearity of the calibration curve (R² > 0.99) validates the method within the tested concentration range.

B. High-Performance Liquid Chromatography (HPLC):

-

Rationale: The preferred method for its high specificity and sensitivity. It separates the compound of interest from potential impurities or degradants before quantification.[15]

-

Method:

-

Develop an HPLC method (selecting an appropriate column, mobile phase, and flow rate) that gives a sharp, well-resolved peak for the compound.

-

Prepare and run a series of standard solutions to create a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample and determine its concentration from its peak area using the calibration curve.

-

-

Causality & Trustworthiness: By separating components, HPLC provides a more accurate and reliable measure of solubility, ensuring that only the target compound is being quantified. This is the authoritative choice for precise data.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Organizing solubility data in a standardized format is crucial for comparison and analysis. The following table provides a template for recording experimental results.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Qualitative Observation | Quantitative Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | e.g., Freely soluble | e.g., > 100 |

| Ethanol | 4.3 | e.g., Soluble | e.g., 50-100 | |

| Polar Aprotic | DMSO | 7.2 | e.g., Very soluble | e.g., > 150 |

| Acetone | 5.1 | e.g., Soluble | e.g., 45-80 | |

| Acetonitrile | 5.8 | e.g., Sparingly soluble | e.g., 10-30 | |

| Non-Polar | Dichloromethane | 3.1 | e.g., Slightly soluble | e.g., 5-15 |

| Toluene | 2.4 | e.g., Very slightly soluble | e.g., < 1 | |

| Hexane | 0.1 | e.g., Practically insoluble | e.g., < 0.1 |

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Interpretation: The experimentally determined results should be correlated with the theoretical principles outlined in Section 2. For instance, high solubility in methanol and DMSO would be directly attributed to the strong hydrogen bonding and dipole-dipole interactions between the solvent and the compound's amine, ketone, and pyridine functionalities. Conversely, the poor solubility in hexane validates the prediction that weak dispersion forces are insufficient to overcome the strong solute-solute interactions within the compound's crystal lattice.[19]

Conclusion

This guide has detailed a comprehensive approach for evaluating the solubility of this compound in organic solvents. By combining a theoretical understanding of molecular interactions with a rigorous experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data necessary for advancing chemical synthesis and drug development programs. Accurate solubility profiling is an indispensable tool that, when performed correctly, prevents costly downstream failures and accelerates the journey from discovery to formulation.

References

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activities of 1-(3-Aminopyridin-2-yl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-Aminopyridin-2-yl)ethanone core structure is a versatile scaffold that has been explored for a range of biological activities. Its derivatives have shown promise in various therapeutic areas, including as antimicrobial, anticancer, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental protocols.

Overview of Biological Activities

Derivatives of the aminopyridine scaffold, including those related to this compound, have been investigated for several key biological activities. These include:

-

Antimicrobial Activity: Certain 2-aminopyridine derivatives have demonstrated significant efficacy against Gram-positive bacteria.

-

Anticancer Activity: Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have shown potent cytotoxicity against various cancer cell lines and inhibition of key signaling proteins like EGFR.

-

Enzyme Inhibition: Notably, derivatives of 3-aminopyridin-2(1H)-ones have been identified as potent inhibitors of α-glucosidase, an important target in the management of diabetes.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various derivatives related to the this compound scaffold.

Table 1: Antibacterial Activity of 2-Aminopyridine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus | 0.039 ± 0.000 | [1][2] |

| 2c (a 2-amino-3-cyanopyridine derivative) | Bacillus subtilis | 0.039 ± 0.000 | [1][2] |

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [3] |

| HeLa (Cervical) | 9.85 ± 0.8 | [3] | |

| HepG-2 (Liver) | 12.15 ± 1.1 | [3] | |

| 2 | MCF-7 (Breast) | 12.41 ± 1.2 | [3] |

| HeLa (Cervical) | 17.52 ± 1.5 | [3] | |

| HepG-2 (Liver) | 15.24 ± 1.3 | [3] | |

| 7 | MCF-7 (Breast) | 10.11 ± 0.9 | [3] |

| HeLa (Cervical) | 9.72 ± 0.9 | [3] | |

| HepG-2 (Liver) | 14.36 ± 1.2 | [3] | |

| Erlotinib (Standard) | MCF-7 (Breast) | 7.26 ± 0.3 | [3] |

Table 3: Enzyme Inhibition by Pyrido[2,3-d]pyrimidine and 1,3,4-Thiadiazole Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| 1 | EGFRWT | 0.093 µM | [3] |

| 1 | EGFRT790M | 0.174 µM | [3] |

| 9'b (1,3,4-thiadiazole derivative) | α-glucosidase | 3.66 mM | [4][5][6] |

| 7b (1,3,4-thiadiazole derivative) | α-glucosidase | 6.70 mM | [4][5][6] |

| 7c (1,3,4-thiadiazole derivative) | α-glucosidase | 8.42 mM | [4][5][6] |

| Acarbose (Standard) | α-glucosidase | 13.88 mM | [4][5][6] |

Experimental Protocols

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A one-pot, multi-component reaction is utilized for the synthesis of 2-amino-3-cyanopyridine derivatives.[1][2]

Materials:

-

Enaminones (as key precursors)

-

Malononitrile

-

Ammonium acetate

-

Solvent-free conditions

Procedure:

-

A mixture of the appropriate enaminone, malononitrile, and ammonium acetate is heated under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 2-amino-3-cyanopyridine derivative.

-

The chemical structures are confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[1][2]

Synthesis of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones

These derivatives are synthesized through the cyclization of corresponding thiohydrazides.[4][5]

Materials:

-

3-Aminopyridin-2(1H)-one based thiohydrazides

-

Anhydrides (e.g., glutaric, maleic, phthalic)

-

Acetic acid

Procedure:

-

The corresponding thiohydrazide and the appropriate anhydride are heated in an acetic acid solution.[4][5]

-

The reaction mixture is refluxed for a specified period.

-

After cooling, the precipitated product is filtered, washed, and purified by recrystallization.

-

Structural confirmation is achieved through spectroscopic analysis.

Antimicrobial Activity Assay (Disk Diffusion and MIC)

The antimicrobial potency of the synthesized compounds is evaluated using standard methods.[1][2]

Disk Diffusion Assay (Primary Screening):

-

Bacterial cultures are grown to a specific turbidity.

-

The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

-

Sterile filter paper discs impregnated with the test compounds at a known concentration are placed on the agar surface.

-

Plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each disc is measured.

Minimum Inhibitory Concentration (MIC) Determination:

-

A serial dilution of the active compounds is prepared in a liquid growth medium in microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined spectrophotometrically.[4][5]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer

-

Test compounds and Acarbose (positive control)

Procedure:

-

A mixture of the enzyme and the test compound (at various concentrations) in phosphate buffer is pre-incubated.

-

The reaction is initiated by adding the substrate pNPG.

-

The reaction mixture is incubated at 37°C.

-

The reaction is stopped by adding sodium carbonate.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations

General Synthesis Workflow for Novel Drug Candidates

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from a core scaffold like this compound.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Scaffold: A Technical Guide to 1-(3-Aminopyridin-2-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopyridin-2-yl)ethanone, a key building block in medicinal chemistry, offers a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique structural features, comprising a pyridine ring substituted with both an amino and an acetyl group in a 1,2-relationship, provide reactive sites for a multitude of chemical transformations. This guide provides an in-depth overview of the synthesis, chemical properties, and extensive applications of this compound in the development of novel therapeutic agents, with a particular focus on its role in the generation of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13210-25-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Purity | Typically ≥98% | [1] |

| InChI Key | OCTRKCGAMLAULG-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, starting from readily available pyridine derivatives. Below are detailed experimental protocols for two common methods.

Method 1: From 2-Amino-3-cyanopyridine

This two-step method involves the Grignard reaction of 2-amino-3-cyanopyridine followed by hydrolysis.

Step 1: Reaction with Methylmagnesium Bromide

To a solution of 2-amino-3-cyanopyridine in an anhydrous solvent such as THF, a solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature for several hours to ensure the completion of the addition reaction.

Step 2: Hydrolysis

The resulting intermediate is carefully hydrolyzed by the slow addition of an aqueous acid solution (e.g., 2M HCl). The mixture is then heated to reflux for a period to facilitate the conversion of the imine intermediate to the ketone. After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Method 2: From 3-Acetyl-2-chloropyridine

This method involves the nucleophilic substitution of the chlorine atom in 3-acetyl-2-chloropyridine with ammonia.

A solution of 3-acetyl-2-chloropyridine in a suitable solvent is treated with a source of ammonia, such as aqueous ammonia or ammonia gas, often in a sealed vessel and at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Applications in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an invaluable precursor for the construction of various fused heterocyclic systems. The amino and acetyl groups can participate in a variety of cyclocondensation and cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing fused heterocycles with a broad range of biological activities.[3][4][5] They can be synthesized from this compound through condensation reactions.

Experimental Protocol: Synthesis of Substituted Pyrazolo[1,5-a]pyridines [3]

A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (a derivative of the core aminopyridine structure) (3 mmol) and a 1,3-dicarbonyl compound such as ethyl acetoacetate (3 mmol) is heated in ethanol (10 mL) containing acetic acid under an atmosphere of air or oxygen at 130 °C for 18 hours.[3] The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazolo[1,5-a]pyridine derivative.[3]

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Caption: Synthesis of Pyrazolo[1,5-a]pyridines.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, including anticancer properties.[5][6][7] The synthesis often involves a multi-step sequence starting from a pyridine derivative that can be prepared using this compound. A common strategy is the Gewald reaction.

Experimental Protocol: Synthesis of 1-(3-amino-thieno[2,3-b]pyridin-2-yl)ethanone derivatives [8]

A precursor, 2-(2-oxopropylthio)-6-(substituted)pyridine-3-carbonitrile, is cyclized in boiling ethanol containing a catalytic amount of piperidine.[8] The reaction mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried to yield the 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone derivative.[8]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bioisosteres of purines and have shown a wide range of therapeutic potential, including as kinase inhibitors.[9][10] Their synthesis can be initiated from 2-amino-3-cyanopyridine, a close derivative of the title compound.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [9]

A mixture of a 2-amino-6-(substituted)-4-(substituted)nicotinonitrile and an appropriate reagent such as N,N-dimethyl-N'-substituted phenyl formimidamide is reacted to yield the corresponding 4-substituted pyrido[2,3-d]pyrimidine derivative.[9] Alternatively, reaction with phenyl isothiocyanate can lead to other substituted pyridopyrimidines.[9]

Application as Kinase Inhibitors

A significant application of this compound and its derivatives is in the development of protein kinase inhibitors. The aminopyridine core can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

Aurora Kinase and MPS1 Kinase Inhibition

Derivatives of 3-aminopyridin-2-one, which can be synthesized from this compound, have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical regulators of mitosis and are attractive targets for cancer therapy.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected aminopyridine derivatives against Aurora and MPS1 kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Imidazo[4,5-b]pyridine derivative 28c | Aurora A | 67 | - | [11][12] |

| Aurora B | 12710 | - | [11][12] | |

| Imidazo[4,5-b]pyridine derivative 40f | Aurora A | 15 | - | [11][12] |

| Aurora B | 3050 | - | [11][12] | |

| Pyrimidine-based derivative 13 | Aurora A | < 200 | - | [13] |

| Diaminopyridine derivative 2 | MPS1 | 568 | - | [14] |

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of cell division. Aurora A is involved in centrosome separation and maturation, and mitotic entry. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinase Pathway.

MPS1 Kinase Signaling Pathway

MPS1 (Monopolar Spindle 1) kinase is a central component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. MPS1 is activated at unattached kinetochores and initiates a signaling cascade that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Inhibition of MPS1 abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately cell death.[15]

Caption: Inhibition of MPS1 Kinase Pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups enable the construction of a wide range of biologically active heterocyclic compounds. The successful application of this scaffold in the development of potent kinase inhibitors, particularly against targets like Aurora and MPS1 kinases, underscores its importance in modern drug discovery. The information presented in this guide provides a solid foundation for researchers to explore the full potential of this compound in the design and synthesis of novel therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the amino and ketone groups in 1-(3-Aminopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino and ketone functional groups in 1-(3-Aminopyridin-2-yl)ethanone. This compound, a substituted aminopyridine, presents two key reactive centers whose behavior is influenced by their positions on the pyridine ring. The electron-withdrawing nature of the acetyl group and the pyridine ring itself modulates the nucleophilicity of the amino group, while the adjacent amino group influences the reactivity of the ketone. This guide details the expected chemical transformations, provides detailed experimental protocols for key reactions based on analogous compounds, and presents available physicochemical and spectroscopic data. Furthermore, it explores the potential role of aminopyridine derivatives as kinase inhibitors and visualizes relevant signaling pathways.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and synthetic organic chemistry. The presence of a primary amino group and a ketone moiety on a pyridine scaffold makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and potential pharmacologically active agents. Understanding the distinct reactivity of each functional group is crucial for its effective utilization in synthetic strategies. This guide aims to provide a detailed overview of the reactivity profile of this compound, with a focus on providing practical experimental guidance and relevant data for researchers in the field.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The 1H NMR spectrum of the compound is also available, providing a reference for its structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13210-25-8 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Solid | |

| Purity | 98% | [1] |

| InChI Key | OCTRKCGAMLAULG-UHFFFAOYSA-N | [1] |

Spectroscopic Data:

-

¹H NMR Spectrum: A proton NMR spectrum for this compound is available, which can be used for structural verification.[2]

Reactivity of the Amino Group

The amino group at the C3 position of the pyridine ring is expected to exhibit typical reactivity of an aromatic amine, although its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent acetyl group and the pyridine ring nitrogen. Nevertheless, it can readily undergo acylation, alkylation, and other nucleophilic reactions.

N-Acylation

The amino group can be acylated to form the corresponding amide. A common and efficient method for this transformation is the reaction with an acid anhydride, such as acetic anhydride, often in the presence of a mild acid catalyst or under solvent-free conditions.

Expected Reaction:

This compound + Acetic Anhydride → N-(2-acetylpyridin-3-yl)acetamide

Experimental Protocol: Synthesis of N-(2-acetylpyridin-3-yl)acetamide (Representative Protocol)

This protocol is adapted from a similar procedure for the acetylation of 2-amino-4-methylpyridine.[3]

-

Materials:

-

This compound

-

Acetic anhydride

-

Vinegar (as a weak acid catalyst)[4]

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, suspend 1.0 equivalent of this compound in an excess of acetic anhydride.

-

Add a catalytic amount of vinegar (e.g., 5-10 mol%).[4]

-

Stir the reaction mixture at room temperature.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water to hydrolyze the excess acetic anhydride.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Expected Product Characterization:

Reactivity of the Ketone Group

The acetyl group at the C2 position is a typical methyl ketone and is expected to undergo reactions characteristic of this functional group, such as condensation reactions with aldehydes and reactions with nucleophiles at the carbonyl carbon.

Schiff Base Formation (Condensation Reaction)

The ketone can react with primary amines to form an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by an acid or a base.[7] A common example is the reaction with an aromatic aldehyde in the presence of a base.

Expected Reaction:

This compound + Benzaldehyde → (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one

Experimental Protocol: Synthesis of (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one (Representative Protocol)

This protocol is based on the Claisen-Schmidt condensation of substituted acetophenones with benzaldehydes.[7][8]

-

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (10%)

-

-

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Add 1.0 equivalent of benzaldehyde to the solution.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[8]

-

Expected Product Characterization:

Specific spectroscopic data for (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one is not available in the searched literature. However, the structure can be confirmed using ¹H NMR (expecting characteristic doublets for the vinyl protons with a large coupling constant for the E-isomer), ¹³C NMR, IR (showing a conjugated ketone carbonyl stretch), and MS.

Table 2: Summary of Expected Reactivity and Products

| Functional Group | Reaction Type | Reagents | Expected Product |

| Amino Group | N-Acylation | Acetic Anhydride | N-(2-acetylpyridin-3-yl)acetamide |

| Ketone Group | Schiff Base Formation | Benzaldehyde, NaOH | (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one |

Potential Application in Kinase Inhibition and Signaling Pathways

Aminopyridine and aminopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[2] These structures can act as bioisosteres of the purine core of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.[2]

Derivatives of this compound could potentially be developed as inhibitors for various kinase families, including:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are key drivers in many cancers, and their signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/Akt pathways, are critical for cell proliferation and survival.[9][10][11]

-

Janus Kinases (JAKs): The JAK-STAT pathway is crucial for signaling from cytokine receptors and is involved in immunity, cell proliferation, and differentiation. Its dysregulation is linked to various cancers and inflammatory diseases.[5][12]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[13][14]

The following diagrams, generated using the DOT language, illustrate the logical flow of these key signaling pathways that can be targeted by aminopyridine-based inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]

- 4. (E)-1-(4-Amino-phen-yl)-3-(pyridin-3-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one [wisdomlib.org]

- 8. (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-(3-Aminopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine and fused pyridopyrimidine cores are prevalent scaffolds in a multitude of approved and investigational kinase inhibitors, owing to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

This document provides detailed protocols for the synthesis of novel kinase inhibitors starting from the readily available building block, 1-(3-Aminopyridin-2-yl)ethanone. We present a synthetic strategy to generate a library of pyrazolo[3,4-b]pyridine derivatives, which are known to exhibit inhibitory activity against a range of kinases including Monopolar Spindle 1 (MPS1), Aurora Kinases, Interleukin-2 inducible T-cell kinase (Itk), and c-Src. Furthermore, this guide includes comprehensive protocols for the biological evaluation of these synthesized compounds, including in vitro kinase inhibition assays, cell viability assays, and western blotting to assess the downstream effects on relevant signaling pathways.

I. Synthesis of Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The following section outlines a proposed synthetic route to generate a library of pyrazolo[3,4-b]pyridine derivatives from this compound. This approach involves a Claisen-Schmidt condensation to form an intermediate chalcone, followed by a cyclization reaction with a substituted hydrazine to yield the desired kinase inhibitor scaffold.

Experimental Workflow: Synthesis

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Aminopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-(3-aminopyridin-2-yl)ethanone and its derivatives. The methodologies described herein are foundational for the synthesis of a diverse range of substituted aminopyridine scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction